molecular formula C17H21ClN2O4S2 B12201094 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide

Cat. No.: B12201094
M. Wt: 416.9 g/mol
InChI Key: ISOSEWUIBMDVLQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide is a complex organic compound with a unique structure that includes a thiazole ring, a butoxyphenyl group, and a chloroacetamide moiety

Preparation Methods

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the chloroacetamide moiety can form covalent bonds with target proteins, leading to their inhibition or activation .

Properties

Molecular Formula

C17H21ClN2O4S2

Molecular Weight

416.9 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-chloroacetamide

InChI

InChI=1S/C17H21ClN2O4S2/c1-2-3-7-24-13-6-4-5-12(8-13)20-14-10-26(22,23)11-15(14)25-17(20)19-16(21)9-18/h4-6,8,14-15H,2-3,7,9-11H2,1H3

InChI Key

ISOSEWUIBMDVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl

Origin of Product

United States

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